molecular formula C13H17ClN2O2 B8194492 2-Chloro-N-(4-morpholinobenzyl)acetamide

2-Chloro-N-(4-morpholinobenzyl)acetamide

Cat. No.: B8194492
M. Wt: 268.74 g/mol
InChI Key: VAJBZBHVSABTFD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-morpholinobenzyl)acetamide is an organic compound that features a chloroacetamide group attached to a benzyl ring, which is further substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-morpholinobenzyl)acetamide typically involves the reaction of 4-morpholinobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-morpholinobenzyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(4-morpholinobenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-morpholinobenzyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-morpholinobenzyl)acetamide is unique due to the presence of both the chloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-9-13(17)15-10-11-1-3-12(4-2-11)16-5-7-18-8-6-16/h1-4H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJBZBHVSABTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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